![molecular formula C19H19ClN4O2S B2666000 Chembl4554495 CAS No. 1359322-03-4](/img/structure/B2666000.png)
Chembl4554495
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Description
Chembl4554495 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target specific proteins involved in various diseases. In
Scientific Research Applications
Cancer Research
Chembl4554495 has shown potential in cancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that this compound can target and suppress the activity of kinases, which are crucial for the growth and survival of cancer cells . This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments.
Neurodegenerative Diseases
In the field of neurodegenerative diseases, Chembl4554495 has been explored for its neuroprotective properties. Research suggests that it can modulate pathways associated with neuronal survival and apoptosis, potentially slowing the progression of diseases like Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.
Antiviral Applications
Chembl4554495 has also been investigated for its antiviral properties. It has demonstrated efficacy against a range of viruses by inhibiting viral replication enzymes . This makes it a valuable compound in the development of antiviral drugs, especially for emerging viral infections where new therapeutic options are urgently needed.
Drug Delivery Systems
Lastly, Chembl4554495 is being investigated for its role in drug delivery systems. Its chemical properties allow it to be used as a carrier molecule, enhancing the delivery and efficacy of other therapeutic agents. This application is particularly valuable in improving the bioavailability and targeted delivery of drugs.
These diverse applications highlight the versatility and potential of Chembl4554495 in various fields of scientific research. Each application opens new avenues for developing innovative treatments and therapies.
ChEMBL Database Google Scholar Recent progress in the applications of silica-based nanoparticles
properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-12(2)7-9-22-17(25)16-15(8-10-27-16)24-18(22)21-23(19(24)26)11-13-5-3-4-6-14(13)20/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGDERAREBGNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-4-isopentyl-2,4-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine-1,5-dione |
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